
1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester is a complex organic compound with a unique structure that combines an indole core with boronic acid and diethylamino functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction, where the indole derivative reacts with a boronic acid reagent.
Attachment of Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions, where the indole derivative reacts with diethylamine.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to the tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
化学反应分析
Types of Reactions
1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines or alcohols, and substitution may yield various substituted indole derivatives.
科学研究应用
1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The diethylamino group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
- 1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester
- 1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinylmethyl)-, 1-(1,1-dimethylethyl) ester
- 1H-Indole-1-carboxylic acid, 2-borono-5-nitro-, 1-(1,1-dimethylethyl) ester
Uniqueness
1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester is unique due to the presence of both boronic acid and diethylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
分子式 |
C17H25BN2O4 |
|---|---|
分子量 |
332.2 g/mol |
IUPAC 名称 |
[5-(diethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C17H25BN2O4/c1-6-19(7-2)13-8-9-14-12(10-13)11-15(18(22)23)20(14)16(21)24-17(3,4)5/h8-11,22-23H,6-7H2,1-5H3 |
InChI 键 |
FIAOFRGJEPYHSW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N(CC)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


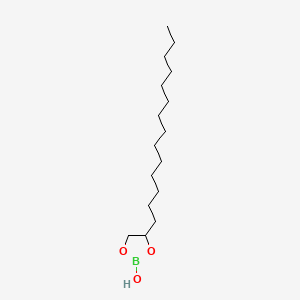
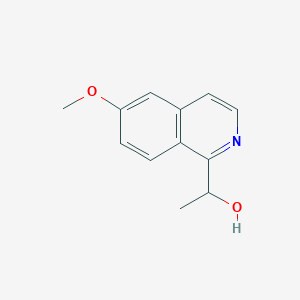
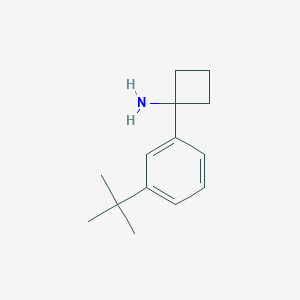

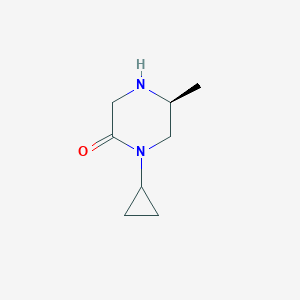
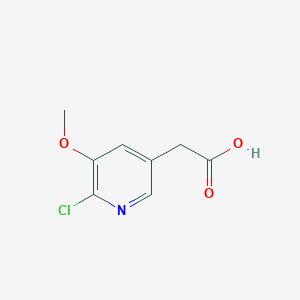
![2-Propenal, 3-[3-(methylsulfonyl)phenyl]-](/img/structure/B12958227.png)
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B12958228.png)
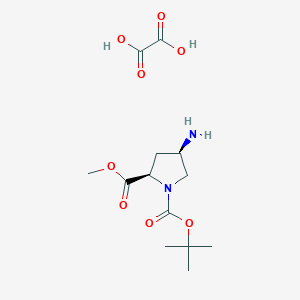
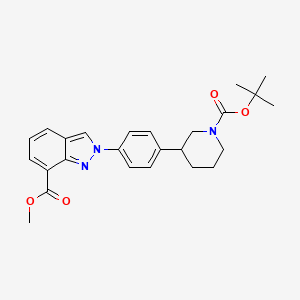
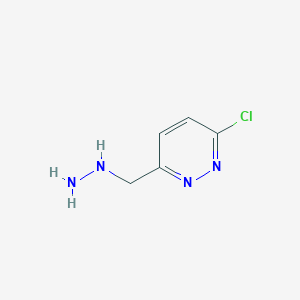


![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)
